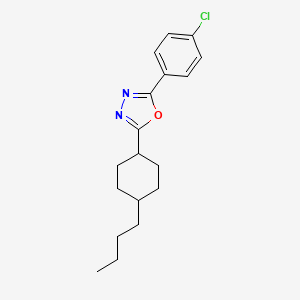
2-(4-butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, commonly known as BCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCPO belongs to the family of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of BCPO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BCPO has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BCPO has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BCPO has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. BCPO has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BCPO has been shown to induce apoptosis in cancer cells by regulating various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
实验室实验的优点和局限性
BCPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BCPO has been found to exhibit low toxicity and high solubility in various solvents, making it suitable for in vitro and in vivo experiments. However, BCPO has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability in vivo. BCPO can also exhibit non-specific binding to proteins and other biomolecules, which can affect its activity and specificity.
未来方向
BCPO has several potential future directions for scientific research. One potential direction is the development of BCPO-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another potential direction is the optimization of the synthesis method to improve the yield and purity of BCPO. BCPO can also be modified to improve its solubility and specificity for various targets. Further studies are needed to fully understand the mechanism of action of BCPO and its potential therapeutic applications.
合成方法
BCPO can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 4-chlorobenzoyl chloride with 4-butylcyclohexanone in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form BCPO. The purity of the product can be improved by recrystallization using a suitable solvent.
科学研究应用
BCPO has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. BCPO has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. BCPO has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
2-(4-butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-13-5-7-14(8-6-13)17-20-21-18(22-17)15-9-11-16(19)12-10-15/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKBLLPNOQHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

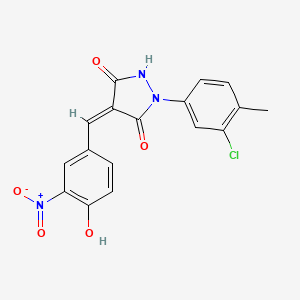
![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)
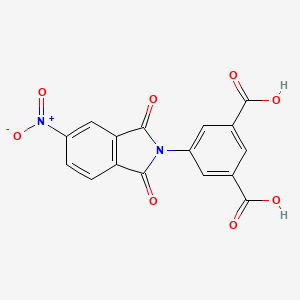

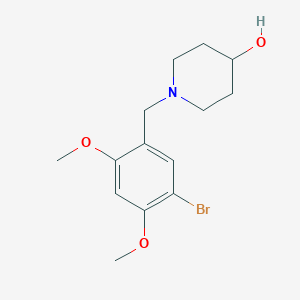
![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)
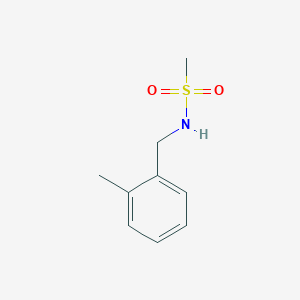

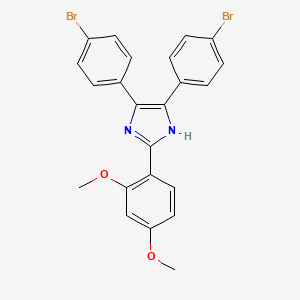
![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)
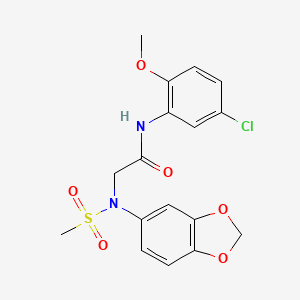
![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)